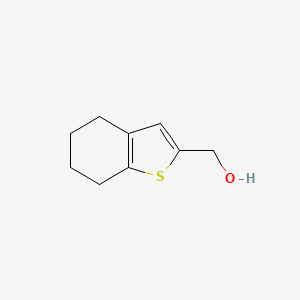
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is an organic compound that belongs to the class of benzothiophenes This compound is characterized by a benzene ring fused with a thiophene ring, which is further substituted with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a benzene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the benzene or thiophene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
Oxidation: Formation of benzothiophene-2-carboxylic acid.
Reduction: Formation of tetrahydrobenzothiophene derivatives.
Substitution: Formation of halogenated benzothiophene derivatives.
科学的研究の応用
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzothiophene: A simpler structure without the methanol group.
Tetrahydrobenzothiophene: Lacks the methanol substitution.
Benzothiophene-2-carboxylic acid: An oxidized derivative of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol.
Uniqueness
This compound is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable intermediate in various synthetic and research applications.
生物活性
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is an organic compound belonging to the class of benzothiophenes. Its structure features a benzene ring fused with a thiophene ring and is substituted with a methanol group. This unique configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular formula of this compound is C10H11S with a molecular weight of approximately 168.26 g/mol. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can lead to the formation of different derivatives that may exhibit distinct biological activities .
Biological Activity Overview
Research indicates that this compound may interact with biological targets similar to those affected by related compounds. Notably, a structurally similar compound has been shown to inhibit the mitogen-activated protein kinase 10 (JNK3), which plays a significant role in cellular stress responses and apoptosis . This suggests that this compound could also modulate these pathways.
The proposed mechanism of action for this compound involves:
- Target Interaction : Similarities in structure to known JNK3 inhibitors suggest potential interactions with this target.
- Biochemical Pathways : Engagement in pathways related to inflammation and cell survival due to its influence on stress response mechanisms .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of benzothiophenes exhibit antimicrobial properties. The methanolic extracts containing compounds similar to this compound have shown promising results against various pathogens .
Case Studies
A study evaluated the biological activities of several methanolic extracts from plants containing similar compounds. Results demonstrated significant antimicrobial and antioxidant activities, suggesting that this compound may possess similar properties when tested in vitro .
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5,10H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGGIPRWOPTYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













